molecular formula C15H28BNO4 B8208252 1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one

1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one

Cat. No.: B8208252
M. Wt: 297.20 g/mol
InChI Key: ZGBJRBRSMMTDBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one is a complex organic compound that features a morpholine ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one typically involves the reaction of morpholine with a suitable boronic acid derivative. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes and modulating their activity. The dioxaborolane group is particularly important in these interactions, as it can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one is unique due to its combination of a morpholine ring and a dioxaborolane group. This structure provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO4/c1-14(2)15(3,4)21-16(20-14)8-6-5-7-13(18)17-9-11-19-12-10-17/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBJRBRSMMTDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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